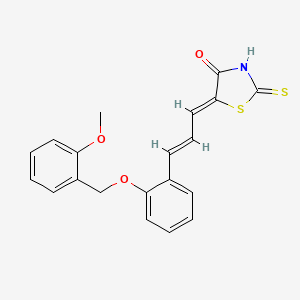

CG-707

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C20H17NO3S2 |

|---|---|

Poids moléculaire |

383.5 g/mol |

Nom IUPAC |

(5Z)-5-[(E)-3-[2-[(2-methoxyphenyl)methoxy]phenyl]prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C20H17NO3S2/c1-23-16-10-4-3-8-15(16)13-24-17-11-5-2-7-14(17)9-6-12-18-19(22)21-20(25)26-18/h2-12H,13H2,1H3,(H,21,22,25)/b9-6+,18-12- |

Clé InChI |

ZFMNOKIPXJKJCB-YKYHQJSKSA-N |

SMILES isomérique |

COC1=CC=CC=C1COC2=CC=CC=C2/C=C/C=C\3/C(=O)NC(=S)S3 |

SMILES canonique |

COC1=CC=CC=C1COC2=CC=CC=C2C=CC=C3C(=O)NC(=S)S3 |

Origine du produit |

United States |

Foundational & Exploratory

CG-707: A Potent Rhodanine-Based Inhibitor of Phosphatase of Regenerating Liver-3 (PRL-3)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Compound CG-707 is a synthetic small molecule belonging to the rhodanine class of compounds. It has been identified as a potent and selective inhibitor of the Phosphatase of Regenerating Liver-3 (PRL-3), a dual-specificity phosphatase implicated in the progression of various human cancers. Overexpression of PRL-3 is strongly correlated with cancer cell invasion, migration, metastasis, and angiogenesis, making it a compelling target for anti-cancer drug development. This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with this compound.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biochemical and cellular activities.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Substrate | IC50 (µM) | Reference |

| PRL-3 | Enzymatic Assay | DiFMUP | 0.8 |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Effect | IC50 (µM) | Reference |

| PRL-3 overexpressing colon cancer cells | Migration Assay | Inhibition of cell migration | Not explicitly defined as IC50, but strong inhibition observed | |

| PRL-3 overexpressing colon cancer cells | Invasion Assay | Inhibition of cell invasion | Not explicitly defined as IC50, but strong inhibition observed |

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the direct inhibition of PRL-3 phosphatase activity. This inhibition leads to a cascade of downstream cellular events that collectively reduce the metastatic potential of cancer cells.

Regulation of Epithelial-to-Mesenchymal Transition (EMT)

This compound has been shown to regulate key protein markers of the Epithelial-to-Mesenchymal Transition (EMT), a cellular program that is hijacked by cancer cells to gain migratory and invasive properties. Treatment with this compound leads to the upregulation of the epithelial marker E-cadherin and the downregulation of the mesenchymal marker Snail.[1]

Phosphorylation of PRL-3 Substrates

The specificity of this compound's action on PRL-3 is further evidenced by the recovery of phosphorylation of known PRL-3 substrates. Inhibition of PRL-3 by this compound leads to an increase in the phosphorylated forms of Ezrin and Cytokeratin 8, proteins involved in cell structure and signaling.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound through its inhibition of PRL-3.

Caption: Signaling pathway inhibited by this compound.

Experimental Protocols

In Vitro PRL-3 Inhibition Assay

This protocol outlines the methodology to determine the in vitro inhibitory activity of this compound against PRL-3 using a fluorogenic substrate.

Materials:

-

Recombinant human PRL-3 enzyme

-

This compound compound

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).

-

Add 10 µL of recombinant PRL-3 enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of DiFMUP substrate solution.

-

Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm every 5 minutes for 60 minutes.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Migration and Invasion Assay (xCELLigence System)

This protocol describes the use of the xCELLigence Real-Time Cell Analysis (RTCA) system to assess the effect of this compound on cancer cell migration and invasion.

Materials:

-

PRL-3 overexpressing cancer cell line (e.g., DLD-1)

-

This compound compound

-

xCELLigence RTCA DP Instrument

-

CIM-Plate 16

-

Matrigel (for invasion assay)

-

Cell culture medium with and without serum

Procedure:

-

For Invasion Assay: Coat the top chamber of the CIM-Plate 16 with a thin layer of Matrigel and incubate at 37°C for 4 hours to allow for polymerization. For migration assays, this step is omitted.

-

Add serum-free medium to the top chamber and medium supplemented with a chemoattractant (e.g., 10% FBS) to the bottom chamber.

-

Equilibrate the plate in the xCELLigence instrument for 1 hour at 37°C.

-

Harvest and resuspend the cells in serum-free medium containing various concentrations of this compound or DMSO (vehicle control).

-

Seed the cells into the top chamber of the CIM-Plate 16.

-

Place the plate in the xCELLigence instrument and initiate real-time monitoring of cell migration/invasion for 24-48 hours. The instrument measures changes in electrical impedance as cells move from the top to the bottom chamber.

-

Analyze the data using the RTCA software to generate cell index curves and determine the effect of this compound on cell migration and invasion.

Western Blot Analysis of EMT Markers and Substrate Phosphorylation

This protocol details the procedure for analyzing changes in protein expression and phosphorylation status in response to this compound treatment.

Materials:

-

PRL-3 overexpressing cancer cell line

-

This compound compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-E-cadherin, anti-Snail, anti-phospho-Ezrin (Thr567), anti-Ezrin, anti-phospho-Cytokeratin 8, anti-Cytokeratin 8, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat the cells with various concentrations of this compound or DMSO for the desired time period.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the efficacy of this compound.

References

In-depth Technical Guide: The Quest for CG-707

An extensive search for the chemical compound designated CG-707 has yielded no results for a substance with this identifier in the realms of chemical, biological, or pharmaceutical research. The designation "this compound" appears to be uniquely associated with a commercial ceramic glaze product, "Woodland Fantasy," manufactured by Mayco.

This guide addresses the initial query for a technical whitepaper on this compound, detailing the findings of a comprehensive literature and database search and explaining the absence of data for a chemical entity with this name.

Summary of Findings

Initial searches for "this compound chemical structure," "this compound chemical properties," and related queries exclusively returned information about a green, crystalline ceramic glaze. Key details about this product are summarized below:

| Product Name | Manufacturer | Designation | Description |

| Woodland Fantasy | Mayco | This compound | An emerald green translucent base glaze with large, bright blue/green crystals that melt during firing.[1][2][3] |

No scientific publications, patents, or chemical databases reference a compound "this compound" in the context of drug development, signaling pathways, or as a research chemical.

Implications for Researchers and Scientists

The absence of any publicly available information on a chemical compound named this compound suggests one of the following possibilities:

-

Proprietary Designation: The identifier "this compound" could be an internal, proprietary code for a compound within a private organization that has not been disclosed publicly.

-

Misidentification or Typographical Error: The user may have a different compound in mind, and "this compound" could be a typographical error or a misremembered designation.

-

Highly Niche or Discontinued Compound: It is possible, though unlikely, that this compound is an extremely niche or discontinued compound that is not indexed in major chemical databases or scientific literature.

Without a verifiable chemical structure or any associated scientific data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Recommendations for Further Action

For researchers, scientists, and drug development professionals seeking information on a specific chemical entity, the following steps are recommended:

-

Verify the Compound Identifier: Double-check the name and any associated identifiers (e.g., CAS number, IUPAC name, SMILES string) for accuracy.

-

Consult Internal Documentation: If the compound is from an internal project, refer to internal databases and documentation.

-

Contact the Source: If the designation was obtained from a publication or a collaborator, it is advisable to contact the original source for clarification.

Should a verifiable chemical identifier for the compound of interest be found, a comprehensive technical guide can be compiled. At present, the query for "this compound" leads exclusively to the realm of ceramics.

References

An In-depth Technical Guide to NGM707: A Novel Dual Antagonist Antibody for Immuno-oncology

As the initial search for "CG-707" revealed no such pharmaceutical compound, it is highly probable that this was a typographical error. The search did, however, identify several promising therapeutic candidates with similar designations. After a thorough review, NGM707 , a novel antagonist antibody, was selected as the subject for this technical guide due to the relative abundance of public data regarding its mechanism of action, preclinical studies, and clinical trials, making it a suitable topic for an in-depth report.

Audience: Researchers, scientists, and drug development professionals.

Introduction

NGM707 is an investigational humanized monoclonal antibody designed to enhance the body's immune response against tumors.[1] Developed by NGM Biopharmaceuticals, this agent is a dual antagonist of Immunoglobulin-like transcript 2 (ILT2) and Immunoglobulin-like transcript 4 (ILT4).[2][3][4] These receptors are key immune checkpoints found on myeloid and lymphoid cells within the tumor microenvironment and are implicated in suppressing anti-tumor immunity.[2][5][6] By blocking both ILT2 and ILT4, NGM707 aims to reprogram the immunosuppressive tumor microenvironment and stimulate a robust anti-cancer immune attack.[4][6]

Discovery and Rationale

The discovery of NGM707 stems from extensive research into the leukocyte Ig-like receptor (LILR) family, to which ILT2 and ILT4 belong.[2][3] These receptors are often upregulated in the tumor microenvironment and are associated with resistance to T-cell checkpoint inhibitors.[2][5] The rationale behind developing a dual antagonist is based on preclinical evidence suggesting that blocking both ILT2 and ILT4 may be more effective than targeting either receptor alone.[6] This dual blockade is believed to act synergistically to reverse immune suppression mediated by both myeloid and lymphoid cells.[2] NGM707 was discovered as part of a strategic collaboration with Merck.[2][3]

Mechanism of Action

NGM707 functions by inhibiting the signaling pathways of two key immunosuppressive receptors:

-

ILT4 Inhibition: Primarily expressed on myeloid cells, ILT4 plays a crucial role in suppressing the anti-tumor functions of these cells. Blockade of ILT4 by NGM707 is intended to reverse this myeloid cell-mediated immune suppression.[2][5][6]

-

ILT2 Inhibition: ILT2 is expressed on a broader range of immune cells, including natural killer (NK) cells, B cells, a subset of cytotoxic T cells, and myeloid cells.[5] Inhibition of ILT2 by NGM707 is designed to promote NK and CD8+ T cell-mediated killing of tumor cells and to activate macrophage phagocytosis of tumor cells.[2][5][6]

Preclinical studies have demonstrated that the dual inhibition of ILT2 and ILT4 by NGM707 synergistically reverses the suppression of Fc receptor signaling.[2][5]

Signaling Pathway

The signaling pathway affected by NGM707 involves the inhibition of ILT2 and ILT4 receptors on immune cells within the tumor microenvironment, leading to the activation of anti-tumor immune responses.

Caption: NGM707 dual antagonism of ILT2 and ILT4.

Preclinical and Clinical Development

Preclinical Studies

Preclinical evaluation of NGM707 has shown promising results:

-

Reversal of Myeloid Suppression: Blockade of ILT4 by NGM707 reverses immune suppression mediated by myeloid cells.[2][5]

-

Enhanced Cytotoxicity: Inhibition of ILT2 promotes the killing of tumor cells by NK and CD8+ T cells and activates macrophage phagocytosis.[2][5][6]

-

Synergistic Activity: The dual blockade of both receptors has been shown to be more effective than targeting either one alone in reversing the suppression of Fc receptor signaling.[2]

-

Combination Potential: Preclinical work has demonstrated that NGM707 in combination with an anti-PD-1 antibody, such as pembrolizumab, acts additively to increase T-cell activation and cytokine secretion.[6]

Clinical Trials

NGM707 is currently being evaluated in a Phase 1/2 clinical trial (NCT04740154) in patients with advanced or metastatic solid tumors.[6][7] The study is designed to assess the safety, tolerability, and efficacy of NGM707 as a monotherapy and in combination with pembrolizumab.[6]

Interim results from the dose-escalation portion of the trial have been encouraging, demonstrating that NGM707, both as a monotherapy and in combination with pembrolizumab, was safe and well-tolerated at all dose levels.[7] Early signals of efficacy have been observed in heavily pretreated patients with advanced solid tumors, including those considered unresponsive to anti-PD-(L)1 therapy.[7]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and preclinical testing of NGM707 are proprietary to NGM Biopharmaceuticals, the general methodologies can be inferred from publicly available information and standard practices in antibody development and immuno-oncology research.

General Workflow for Preclinical Evaluation

Caption: Generalized preclinical to clinical workflow for NGM707.

Representative In Vitro Assay: Mixed Lymphocyte Reaction (MLR) Assay

A common method to assess the functional activity of immune checkpoint inhibitors is the MLR assay.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors.

-

Co-culture: PBMCs from the two donors are co-cultured. The genetic differences between the donors' immune cells will induce a proliferative response.

-

Treatment: The co-cultured cells are treated with varying concentrations of NGM707 or a control antibody.

-

Analysis: After a period of incubation, T-cell proliferation is measured, typically by incorporation of a radioactive nucleotide (e.g., 3H-thymidine) or a fluorescent dye (e.g., CFSE). Cytokine production (e.g., IL-2, IFN-γ) in the culture supernatant is often measured by ELISA or multiplex bead array. An increase in T-cell proliferation and pro-inflammatory cytokine secretion in the presence of NGM707 would indicate its ability to overcome immune suppression.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the Phase 1/2 clinical trial of NGM707 in combination with pembrolizumab, as presented at the American Association for Cancer Research (AACR) Annual Meeting in April 2024.

| Metric | Value | Patient Population | Notes |

| Partial Response (PR) | 2 patients | Microsatellite stable (MSS) colorectal cancer | One patient's tumor reduction allowed for subsequent surgical resection with a confirmed pathological complete response (pCR).[5] |

| Safety Profile | Generally well-tolerated | Advanced or metastatic solid tumors | The maximum tolerated dose was not reached in the dose-escalation cohort.[5] |

Future Directions

The promising early clinical data for NGM707 supports its continued development. Future research will likely focus on:

-

Identifying predictive biomarkers to select patients most likely to respond to NGM707 therapy.

-

Exploring the efficacy of NGM707 in a broader range of tumor types.

-

Investigating novel combination strategies with other anti-cancer agents.

The dual blockade of ILT2 and ILT4 represents a novel and promising approach in immuno-oncology. NGM707 has the potential to address the unmet need for effective therapies in patients who are resistant to current checkpoint inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NGM Expands Oncology Portfolio with First Immuno-Oncology Development Candidate, NGM707, a Novel Dual Antagonist Antibody Inhibiting ILT2 and ILT4 - BioSpace [biospace.com]

- 3. NGM Expands Oncology Portfolio With First Immuno-Oncology Development Candidate [drug-dev.com]

- 4. NGM Bio Announces Initiation of Phase 1/2 Clinical Study of [globenewswire.com]

- 5. ngmbio.com [ngmbio.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. NGM707 / NGM Biopharma [delta.larvol.com]

CG-707: A Technical Guide to its Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

CG-707 is a potent and selective small molecule inhibitor of the Phosphatase of Regenerating Liver 3 (PRL-3), a dual-specificity phosphatase implicated in the progression and metastasis of numerous cancers. Overexpression of PRL-3 is correlated with poor prognosis in various malignancies, making it a compelling target for therapeutic intervention. This compound, a rhodanine-based compound, has emerged as a key tool for elucidating the oncogenic roles of PRL-3 and as a lead compound for the development of novel anti-cancer agents. This technical guide provides an in-depth overview of the biological targets and signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Quantitative Data Summary

The inhibitory activity of this compound and its effects on cancer cell processes are summarized below. The data highlights its potency against its primary target, PRL-3.

| Compound | Target | Assay Type | IC50 (μM) | Cell Line | Effect | Reference |

| This compound | PRL-3 | Enzymatic Assay | 0.8 | - | Inhibition of phosphatase activity | [1][2] |

| This compound | - | Cell Migration Assay | - | PRL-3 overexpressing colon cancer cells | Strong inhibition | [1][2] |

| This compound | - | Cell Invasion Assay | - | PRL-3 overexpressing colon cancer cells | Strong inhibition | [1][2] |

| BR-1 (Rhodanine derivative) | PRL-3 | Enzymatic Assay | 1.1 | - | Inhibition of phosphatase activity | [1][2] |

Core Biological Target: PRL-3

Phosphatase of Regenerating Liver 3 (PRL-3), encoded by the PTP4A3 gene, is the primary biological target of this compound. PRL-3 is a member of the protein tyrosine phosphatase (PTP) superfamily, which plays a critical role in regulating signal transduction pathways involved in cell growth, differentiation, and oncogenesis. Elevated expression of PRL-3 has been documented in a wide range of human cancers, including colorectal, gastric, breast, and liver cancer, where it is often associated with increased metastatic potential and poor patient outcomes.

The catalytic activity of PRL-3 is essential for its oncogenic functions. By dephosphorylating key substrate proteins, PRL-3 modulates signaling cascades that promote cell motility, invasion, and survival. This compound exerts its biological effects by directly binding to and inhibiting the enzymatic activity of PRL-3.

Signaling Pathways Modulated by this compound

Inhibition of PRL-3 by this compound leads to the modulation of several critical signaling pathways that are frequently dysregulated in cancer. By preventing the dephosphorylation of PRL-3 substrates, this compound effectively dampens these pro-oncogenic signals.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. PRL-3 has been shown to activate this pathway, contributing to the anti-apoptotic and proliferative phenotype of cancer cells.

-

Mechanism of PRL-3 Action: PRL-3 can dephosphorylate and inactivate PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway. By inhibiting PTEN, PRL-3 promotes the accumulation of PIP3, leading to the activation of Akt.

-

Effect of this compound: By inhibiting PRL-3, this compound restores PTEN activity, leading to the downregulation of Akt signaling and subsequent induction of apoptosis and inhibition of cell proliferation.

Caption: this compound inhibits the PI3K/Akt pathway.

Epithelial-to-Mesenchymal Transition (EMT) Pathway

Epithelial-to-Mesenchymal Transition (EMT) is a cellular program that is critical for embryonic development and is hijacked by cancer cells to acquire migratory and invasive properties. PRL-3 is a known promoter of EMT.

-

Mechanism of PRL-3 Action: PRL-3 upregulates the expression of mesenchymal markers such as N-cadherin and Vimentin, while downregulating the expression of epithelial markers like E-cadherin. This is achieved through the activation of transcription factors like Snail and Twist. A known substrate of PRL-3, Ezrin, when dephosphorylated, contributes to the cytoskeletal rearrangements necessary for cell migration.

-

Effect of this compound: this compound has been shown to regulate EMT marker proteins. By inhibiting PRL-3, it leads to the re-expression of epithelial markers and downregulation of mesenchymal markers, thereby reversing the EMT phenotype and reducing cell motility and invasion[1].

Caption: this compound modulates the EMT pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro PRL-3 Phosphatase Inhibition Assay

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of PRL-3.

Materials:

-

Recombinant human PRL-3 enzyme

-

This compound (or other test compounds) dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

-

Phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

-

96-well black microplate

-

Plate reader with fluorescence detection (Excitation/Emission ~358/450 nm for DiFMUP)

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer to the final desired concentrations.

-

In a 96-well plate, add 50 µL of the diluted this compound solutions to the appropriate wells. Include wells with assay buffer and DMSO as a negative control.

-

Add 25 µL of recombinant PRL-3 enzyme solution (at a pre-determined optimal concentration) to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the DiFMUP substrate solution to each well.

-

Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 30-60 minutes, or as a single endpoint reading after a fixed time.

-

Calculate the rate of the reaction for each concentration of this compound.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for in vitro phosphatase inhibition assay.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

PRL-3 overexpressing cancer cells and control cells

-

Complete growth medium

-

Serum-free medium

-

This compound

-

24-well tissue culture plates

-

P200 pipette tip or a wound-healing insert

-

Microscope with a camera

Procedure:

-

Seed cells in a 24-well plate and grow to a confluent monolayer.

-

Create a "scratch" or wound in the monolayer using a sterile P200 pipette tip or by removing a culture insert.

-

Gently wash the wells with serum-free medium to remove detached cells.

-

Replace the medium with fresh serum-free medium containing various concentrations of this compound or DMSO as a vehicle control.

-

Capture images of the wound at time zero.

-

Incubate the plate at 37°C in a 5% CO2 incubator.

-

Capture images of the same wound fields at regular intervals (e.g., 12, 24, 48 hours).

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure for each condition and compare the migration rate between treated and control cells.

Matrigel Invasion Assay

This assay evaluates the ability of this compound to inhibit the invasive potential of cancer cells through a basement membrane matrix.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel Basement Membrane Matrix

-

Serum-free medium

-

Complete growth medium (as a chemoattractant)

-

This compound

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

-

Thaw Matrigel on ice and dilute with cold serum-free medium.

-

Coat the upper surface of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.

-

Harvest and resuspend cancer cells in serum-free medium containing different concentrations of this compound or DMSO.

-

Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.

-

Fill the lower chamber with complete growth medium containing a chemoattractant (e.g., 10% FBS).

-

Incubate for 24-48 hours at 37°C.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.

Caption: Workflow for Matrigel invasion assay.

Western Blot Analysis of EMT Markers

This protocol is used to determine the effect of this compound on the expression levels of key epithelial and mesenchymal protein markers.

Materials:

-

Cancer cells treated with this compound or DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative expression levels of the EMT markers.

Conclusion

This compound is a valuable research tool and a promising therapeutic lead compound that targets the oncoprotein PRL-3. Its ability to inhibit the enzymatic activity of PRL-3 leads to the disruption of key signaling pathways involved in cancer cell proliferation, survival, migration, and invasion. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other PRL-3 inhibitors, which hold the potential to be developed into novel and effective anti-cancer therapies. Further research is warranted to fully elucidate the complete spectrum of this compound's biological effects and to evaluate its efficacy and safety in preclinical and clinical settings.

References

CG-707: A Technical Guide to a Novel PRL-3 Inhibitor for Cancer Metastasis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. A key player in this complex process is the Phosphatase of Regenerating Liver-3 (PRL-3), a protein tyrosine phosphatase that is frequently overexpressed in various metastatic cancers. The aberrant activity of PRL-3 is strongly correlated with increased cell migration, invasion, and poor patient prognosis. CG-707 has emerged as a potent, rhodanine-based small molecule inhibitor of PRL-3, offering a valuable tool for investigating the role of this phosphatase in cancer metastasis and as a potential therapeutic lead. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action of this compound

This compound functions as a direct inhibitor of the enzymatic activity of PRL-3. By binding to PRL-3, this compound blocks its ability to dephosphorylate target substrates, thereby disrupting the signaling cascades that promote cancer cell motility and invasion. One of the key consequences of PRL-3 inhibition by this compound is the restoration of phosphorylation on substrates such as ezrin and cytokeratin 8.[1] Furthermore, this compound has been observed to modulate the expression of proteins involved in the epithelial-to-mesenchymal transition (EMT), a critical process for the initiation of metastasis.[1][2]

Signaling Pathway of PRL-3 and Inhibition by this compound

Caption: Signaling pathway of PRL-3 in promoting cancer cell migration and invasion, and its inhibition by this compound.

Quantitative Data for this compound

The efficacy of this compound has been quantified in several key assays, providing a baseline for its biological activity.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (PRL-3 Enzymatic Activity) | 0.8 µM | In vitro phosphatase assay | [1][3][4][5] |

| IC50 (Antimigratory Activity) | 5 µM | DLD-1 human colon cancer cells | [4][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize this compound.

In Vitro PRL-3 Phosphatase Activity Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of PRL-3.

Materials:

-

Recombinant human PRL-3 protein

-

Phosphatase substrate (e.g., DiFMUP - 6,8-difluoro-4-methylumbelliferyl phosphate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.

-

In a 96-well plate, add the assay buffer, the PRL-3 enzyme, and the various concentrations of this compound or DMSO as a vehicle control.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the DiFMUP substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

PRL-3 overexpressing cancer cell line (e.g., DLD-1)

-

Complete cell culture medium

-

6-well or 12-well cell culture plates

-

Sterile p200 pipette tip or a specialized scratch tool

-

This compound (dissolved in DMSO)

-

Microscope with a camera

Procedure:

-

Seed the cancer cells in the culture plates and grow them to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a control.

-

Capture images of the scratch at time 0.

-

Incubate the plates at 37°C in a CO2 incubator.

-

Capture images of the same fields at specified time points (e.g., 12, 24, 48 hours).

-

Measure the area of the wound at each time point using image analysis software.

-

Calculate the percentage of wound closure for each condition and compare the migration rate between treated and control cells.

Experimental Workflow Diagram

Caption: A logical workflow for the preclinical evaluation of this compound in cancer metastasis research.

Conclusion

This compound is a valuable chemical probe for elucidating the role of PRL-3 in cancer metastasis. Its demonstrated ability to inhibit PRL-3 enzymatic activity and subsequently block cancer cell migration and invasion provides a strong rationale for its use in preclinical studies. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to leverage this compound in their investigations into novel anti-metastatic therapies. Further research, particularly in in vivo models, will be critical to fully understand the therapeutic potential of targeting the PRL-3 pathway with inhibitors like this compound.

References

- 1. Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. uknowledge.uky.edu [uknowledge.uky.edu]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Pharmacological profile of CG-707

An In-Depth Technical Guide to the Pharmacological Profile of SSGJ-707 (formerly CG-707)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSGJ-707 is an investigational recombinant humanized bispecific antibody that represents a promising therapeutic approach in oncology. This document provides a comprehensive overview of the pharmacological profile of SSGJ-707, including its mechanism of action, preclinical data, and clinical trial results. The information is intended for researchers, scientists, and professionals involved in drug development. It is important to note that the initial query for "this compound" appears to be a typographical error, with the correct designation for the molecule being SSGJ-707.

Molecular Profile

SSGJ-707 is a tetravalent bispecific antibody built on an IgG4 framework. It is designed to simultaneously target two key pathways in tumor progression: the programmed death-1 (PD-1) immune checkpoint and the vascular endothelial growth factor (VEGF) signaling pathway. Its unique structure allows for two binding domains for PD-1 and two for VEGF, enabling a multi-faceted attack on cancer cells.[1]

Preclinical data suggests that SSGJ-707 possesses potent anti-angiogenic activity. A notable characteristic of this molecule is the enhanced binding affinity for PD-1 in the presence of VEGF. Reports from an ASCO poster indicate that this affinity is increased by 100-fold compared to its parent PD-1 antibody, suggesting a synergistic binding mechanism within the tumor microenvironment where VEGF is often abundant.[2]

Mechanism of Action

SSGJ-707 exerts its anti-tumor effects through a dual mechanism of action:

-

Immune Checkpoint Blockade: By binding to PD-1 on the surface of T-cells, SSGJ-707 blocks the interaction between PD-1 and its ligands (PD-L1 and PD-L2) on tumor cells. This inhibition of the PD-1/PD-L1 pathway reinvigorates the patient's anti-tumor immune response, allowing T-cells to recognize and attack cancer cells more effectively.

-

Anti-Angiogenesis: SSGJ-707 simultaneously targets and neutralizes VEGF. VEGF is a critical signaling protein that promotes the formation of new blood vessels (angiogenesis), which are essential for tumor growth and metastasis. By sequestering VEGF, SSGJ-707 inhibits the development of the tumor's blood supply, thereby starving it of necessary nutrients and oxygen.

This dual-targeting approach is designed to remodel the tumor microenvironment by both enhancing the immune system's ability to fight the cancer and cutting off its lifeline.

Signaling Pathway

Caption: Dual mechanism of SSGJ-707 targeting PD-1 and VEGF pathways.

Preclinical and Clinical Development

SSGJ-707 is being investigated in multiple clinical trials, primarily in non-small cell lung cancer (NSCLC), but also in other solid tumors such as metastatic colorectal cancer and gynecological malignancies.[3][4][5] The development is being led by 3SBio and its subsidiaries, with Pfizer recently acquiring exclusive global rights for development and commercialization outside of China.[6]

Experimental Protocols

While detailed, step-by-step preclinical and clinical experimental protocols are not publicly available, the following represents a generalized workflow for the assessment of a bispecific antibody like SSGJ-707.

Caption: Generalized workflow for preclinical in vitro evaluation of SSGJ-707.

Caption: Simplified workflow for a Phase II monotherapy trial of SSGJ-707.

Clinical Efficacy and Safety Data

SSGJ-707 has demonstrated promising efficacy and a manageable safety profile in Phase I and II clinical trials.

Phase II Monotherapy in First-Line NSCLC (NCT06361927)

Data from a Phase II study in treatment-naive advanced NSCLC patients with PD-L1 expression ≥1% showed significant anti-tumor activity.[7]

| Dose Level | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

| 5 mg/kg Q3W | 29.6% (8/27) | 85.2% (23/27) |

| 10 mg/kg Q3W | 61.8% (21/34) | 97.1% (33/34) |

| 20 mg/kg Q3W | 54.5% (6/11) | 90.9% (10/11) |

| 30 mg/kg Q3W | 25% (1/4) | 75% (3/4) |

| Data as of Jan 10, 2025[7] |

At the 10 mg/kg dose, the ORR was 54.5% in non-squamous and 75% in squamous NSCLC patients.[7] In patients with PD-L1 TPS 1%-49%, the ORR was 57%, and in those with TPS ≥50%, the ORR was 69%.[7] For patients who completed at least two efficacy evaluations at the 10 mg/kg dose, the ORR was 72% and the DCR was 100%.[7]

Phase II Combination Therapy in First-Line NSCLC

In a Phase II trial combining SSGJ-707 with chemotherapy in PD-L1-positive NSCLC patients without EGFR/ALK mutations, the ORR was 70.8% and the DCR was 100%.[3] Another Phase II study in first-line NSCLC with combination therapy yielded an ORR of 81.3% with a 100% DCR.[3]

Safety Profile

Across the clinical trials, SSGJ-707 has shown a manageable safety profile. In the Phase II monotherapy study, treatment-related adverse events (TRAEs) were experienced by 78.3% of patients, with 24.1% experiencing grade ≥3 TRAEs.[7]

| Adverse Event | Incidence (All Grades) |

| Hypercholesterolemia | 18.1% |

| Hypertriglyceridemia | 18.1% |

| Alanine aminotransferase increased | 15.7% |

| Aspartate aminotransferase increased | 15.7% |

| Most common TRAEs[7] |

Treatment discontinuation due to TRAEs occurred in 6% of patients.[7]

Conclusion

SSGJ-707 is a promising investigational bispecific antibody with a dual mechanism of action that targets both the PD-1 immune checkpoint and the VEGF angiogenesis pathway. The preclinical rationale is supported by encouraging clinical data from Phase I and II trials, demonstrating significant anti-tumor activity and a manageable safety profile in patients with advanced solid tumors, particularly NSCLC. Ongoing and future clinical studies will further delineate the therapeutic potential of SSGJ-707 as both a monotherapy and in combination with other anticancer agents.

References

- 1. docs.publicnow.com [docs.publicnow.com]

- 2. ASCO 2025 – 3SBio reveals what Pfizer got for its $1.25bn | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 3. pharmexec.com [pharmexec.com]

- 4. Pfizer secures global rights for 3SBio’s SSGJ-707 outside China [worldpharmaceuticals.net]

- 5. Pfizer licenses 3SBio's oncology bispecific antibody, SSGJ-707 for up to $4.8bn [manufacturingchemist.com]

- 6. pfizer.com [pfizer.com]

- 7. A phase II trial to evaluate the safety and efficacy of SSGJ-707, a bispecific antibody targeting PD-1 and VEGF, as a monotherapy in patients with advanced NSCLC. - ASCO [asco.org]

An In-depth Technical Guide to CG-707 (CAS 1443442-61-2): A Potent Inhibitor of Phosphatase of Regenerating Liver-3 (PRL-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

CG-707 is a rhodanine-based small molecule inhibitor of Phosphatase of Regenerating Liver-3 (PRL-3), a dual-specificity phosphatase implicated in the progression of various cancers. PRL-3 is overexpressed in numerous metastatic tumors and its expression levels often correlate with poor patient prognosis. This compound has demonstrated potent and selective inhibition of PRL-3's enzymatic activity, leading to the suppression of cancer cell migration and invasion. This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical activity, cellular effects, and the signaling pathways it modulates. Detailed, generalized experimental protocols for assays relevant to the study of this compound are also presented, alongside visualizations of key pathways and workflows to facilitate a deeper understanding of its mechanism of action and potential as a therapeutic agent.

Quantitative Data Summary

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against its target, PRL-3.

| Compound | Target | IC50 (µM) | Reference |

| This compound | PRL-3 | 0.8 | [1][2] |

Further quantitative data on the selectivity of this compound against other phosphatases and its efficacy in various cancer cell lines may be available in the primary literature but is not publicly accessible in detail at the time of this report.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the enzymatic activity of PRL-3.[1][2] PRL-3 is a protein tyrosine phosphatase that plays a crucial role in promoting cancer cell motility, invasion, and metastasis.[1] The specificity of this compound for PRL-3 has been demonstrated by the recovery of phosphorylation of known PRL-3 substrates, such as ezrin and cytokeratin 8, upon treatment with the inhibitor.[1]

The PRL-3 Signaling Pathway

PRL-3 is known to be a key node in several signaling pathways that are fundamental to cancer progression. Its overexpression leads to the activation of multiple downstream effectors that drive cell proliferation, migration, invasion, and angiogenesis. The inhibition of PRL-3 by this compound is expected to attenuate these oncogenic signals.

Below is a diagram illustrating the central role of PRL-3 in cancer-related signaling pathways.

Caption: The PRL-3 signaling pathway and the inhibitory action of this compound.

Furthermore, this compound has been shown to regulate proteins involved in the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[1]

Experimental Protocols

While the precise, detailed experimental protocols from the primary literature on this compound are not publicly available, this section provides generalized methodologies for the key assays used to characterize this inhibitor. These protocols are based on standard laboratory practices for such investigations.

In Vitro PRL-3 Enzymatic Assay

This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of PRL-3.

-

Reagents and Materials:

-

Recombinant human PRL-3 enzyme

-

Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant PRL-3 enzyme to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the phosphatase substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (if necessary, depending on the substrate).

-

Measure the product formation using a microplate reader (e.g., absorbance at 405 nm for pNPP).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Migration and Invasion Assays

These assays assess the effect of this compound on the migratory and invasive capabilities of cancer cells overexpressing PRL-3.

-

Reagents and Materials:

-

PRL-3 overexpressing cancer cells (e.g., colon cancer cell line) and control cells

-

Cell culture medium with and without fetal bovine serum (FBS)

-

This compound (dissolved in DMSO)

-

Boyden chambers with porous membranes (e.g., 8 µm pore size)

-

For invasion assay: Matrigel or a similar basement membrane matrix

-

Fixing and staining reagents (e.g., methanol and crystal violet)

-

Microscope

-

-

Procedure (Migration Assay):

-

Seed PRL-3 overexpressing cells in the upper chamber of the Boyden chamber in serum-free medium.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add different concentrations of this compound or vehicle control to both the upper and lower chambers.

-

Incubate the chambers for a sufficient time to allow for cell migration (e.g., 24-48 hours).

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several microscopic fields for each condition.

-

-

Procedure (Invasion Assay):

-

The procedure is similar to the migration assay, with the additional initial step of coating the upper surface of the Boyden chamber membrane with Matrigel to simulate the extracellular matrix.

-

Western Blot Analysis for Substrate Phosphorylation and EMT Markers

This technique is used to confirm the on-target effect of this compound by observing the phosphorylation status of known PRL-3 substrates and to investigate its impact on EMT-related proteins.

-

Reagents and Materials:

-

PRL-3 overexpressing cancer cells

-

This compound (dissolved in DMSO)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against phospho-Ezrin, total Ezrin, E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Culture PRL-3 overexpressing cells and treat them with various concentrations of this compound or vehicle control for a specified time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative changes in protein phosphorylation and expression levels.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a PRL-3 inhibitor like this compound.

Caption: A generalized experimental workflow for the evaluation of this compound.

Conclusion

This compound is a promising preclinical candidate for the targeted inhibition of PRL-3, a phosphatase with a well-documented role in cancer metastasis. Its ability to potently inhibit PRL-3's enzymatic activity and consequently block cancer cell migration and invasion highlights its therapeutic potential. The regulation of EMT markers by this compound further underscores its relevance in targeting the metastatic cascade. While the currently available public data provides a strong foundation for its mechanism of action, further studies, including detailed selectivity profiling and in vivo efficacy models, are warranted to fully elucidate its potential as a clinical drug candidate. This technical guide serves as a valuable resource for researchers in the field of oncology and drug development who are interested in the therapeutic targeting of PRL-3.

References

In-Depth Technical Guide to CG-707: A PRL-3 Inhibitor

This technical guide provides a comprehensive overview of CG-707, a potent and selective inhibitor of the Phosphatase of Regenerating Liver-3 (PRL-3). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on the molecule's core characteristics, mechanism of action, and relevant experimental applications.

Core Molecular and Bioactivity Data

Quantitative data for this compound is summarized in the table below, offering a quick reference for its key properties.

| Parameter | Value | Reference |

| Chemical Formula | C₂₀H₁₇NO₃S₂ | [1] |

| Molecular Weight | 399.49 g/mol | Calculated from formula |

| CAS Number | 1443442-61-2 | [1] |

| Mechanism of Action | Inhibitor of PRL-3 enzymatic activity | [2] |

| IC₅₀ | 0.8 µM | [2] |

| Chemical Name | (5Z)-5-[(E)-3-[2-[(2-methoxyphenyl)methoxy]phenyl]prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | [1] |

| Synonyms | CG707, CG 707 | [1] |

Mechanism of Action and Signaling Pathways

This compound is a rhodanine-based small molecule that functions as a selective inhibitor of PRL-3.[2] PRL-3 is a dual-specificity phosphatase that is overexpressed in a variety of metastatic cancers, playing a crucial role in tumor progression, invasion, and migration.[2][3] By binding to the active site of the PRL-3 enzyme, this compound prevents the dephosphorylation of its target substrates, thereby disrupting the downstream signaling pathways that contribute to cancer cell proliferation and metastasis.[4]

The overexpression of PRL-3 has been shown to activate several key oncogenic signaling pathways. Consequently, inhibition of PRL-3 by this compound is expected to modulate these pathways. Key pathways influenced by PRL-3 include:

-

PI3K/Akt Pathway: Activation of this pathway is a common event in many cancers, promoting cell survival and proliferation.

-

MAPK (ERK/JNK) Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and migration. PRL-3 has been shown to promote glioma cell invasion and migration by increasing the activity of ERK/JNK/MMP7.

-

JAK/STAT Pathway: This pathway is critical for cytokine signaling and is often dysregulated in cancer, leading to increased cell proliferation and survival.

-

Epithelial-Mesenchymal Transition (EMT): this compound has been observed to regulate EMT marker proteins.[2] EMT is a process by which epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal stem cells. This transition is a critical step in cancer metastasis.

The following diagram illustrates the central role of PRL-3 in various cancer-related signaling pathways, which are the targets of inhibition by this compound.

References

Initial Studies on SSGJ-707 Efficacy: A Technical Overview

Note on Nomenclature: The initial query referenced "CG-707." However, extensive research has revealed that the relevant investigational drug, a bispecific antibody targeting PD-1 and VEGF, is consistently identified in scientific literature and clinical trial registries as SSGJ-707 . This document will proceed with the identifier SSGJ-707.

Introduction

SSGJ-707 is a recombinant humanized bispecific antibody engineered to simultaneously target human programmed cell death protein 1 (PD-1) and vascular endothelial growth factor (VEGF).[1][2] This dual-targeting mechanism is designed to offer a synergistic anti-tumor effect by concurrently inhibiting tumor-induced immunosuppression and angiogenesis. Initial clinical studies have focused on its application in advanced non-small cell lung cancer (NSCLC), with ongoing investigations in other solid tumors.[3] This technical guide summarizes the initial efficacy data, outlines the experimental protocols from key studies, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action: Dual Blockade of PD-1 and VEGF

SSGJ-707's therapeutic hypothesis is based on the combined effects of immune checkpoint inhibition and anti-angiogenesis. By binding to PD-1 on T-cells, it blocks the interaction with its ligand PD-L1, which is often overexpressed on tumor cells, thereby preventing T-cell inactivation and promoting an anti-tumor immune response. Concurrently, by sequestering VEGF, SSGJ-707 inhibits the signaling cascade that leads to the formation of new blood vessels, which are crucial for tumor growth and metastasis. A key preclinical finding indicates that in the presence of VEGF, SSGJ-707's affinity for PD-1 is significantly increased.[1][2][4]

Below is a diagram illustrating the dual signaling pathways targeted by SSGJ-707.

Preclinical Efficacy Evaluation

While detailed public data from the preclinical studies of SSGJ-707 is limited, the evaluation of such a bispecific antibody typically involves a series of in vitro and in vivo assays to characterize its binding, potency, and anti-tumor activity.

Experimental Protocols (Inferred)

-

Binding Affinity Assays:

-

Method: Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) would be used to determine the binding kinetics (Kon, Koff) and affinity (KD) of SSGJ-707 to human and murine PD-1 and VEGF-A.

-

Objective: To quantify the binding strength and specificity of each arm of the bispecific antibody to its respective target. A key finding for SSGJ-707 is that its affinity for PD-1 is reportedly enhanced in the presence of VEGF.[1][2][4]

-

-

In Vitro Functional Assays:

-

PD-1/PD-L1 Blockade Assay: A cell-based reporter assay where co-culture of PD-1-expressing effector cells (e.g., Jurkat-NFAT reporter T-cells) with PD-L1-expressing target cells is used. The ability of SSGJ-707 to block the PD-1/PD-L1 interaction and restore signaling (e.g., luciferase expression) would be measured to determine its EC50.[5][6]

-

VEGF Inhibition Assay: Human Umbilical Vein Endothelial Cell (HUVEC) proliferation or migration assays are standard. HUVECs are stimulated with recombinant human VEGF in the presence of varying concentrations of SSGJ-707. The inhibition of proliferation (measured by assays like CCK-8) or migration would be quantified to determine the IC50.[5][6]

-

Cytokine Release Assay: Peripheral Blood Mononuclear Cells (PBMCs) co-cultured with tumor cells in the presence of SSGJ-707. The supernatant is analyzed for the release of pro-inflammatory cytokines like IFN-γ and IL-2 using ELISA or multiplex assays, indicating T-cell activation.[5]

-

-

In Vivo Efficacy Studies:

-

Animal Models: Syngeneic tumor models in humanized mice (e.g., expressing human PD-1 and/or human VEGF) are often used. For instance, MC38 colon cancer cells engineered to express human PD-L1 could be implanted in mice expressing human PD-1 and VEGF.[7]

-

Method: Once tumors are established, mice are treated with SSGJ-707, vehicle control, and potentially monospecific anti-PD-1 and anti-VEGF antibodies as comparators. Tumor volume and body weight are measured regularly.

-

Endpoints: The primary endpoint is typically Tumor Growth Inhibition (TGI). Secondary endpoints can include analysis of the tumor microenvironment (e.g., CD8+ T-cell infiltration) and survival. Similar bispecific antibodies have demonstrated TGI ranging from 70% to over 90% in such models.[8][9]

-

Below is a diagram representing a typical experimental workflow for preclinical in vivo evaluation.

Clinical Efficacy: Phase II Monotherapy in NSCLC

Initial efficacy data for SSGJ-707 comes from a Phase II, single-arm study (NCT06361927) in treatment-naive patients with advanced NSCLC and PD-L1 expression ≥1%.[1]

Experimental Protocol

-

Study Design: An open-label, single-group assignment study to evaluate the efficacy and safety of SSGJ-707 monotherapy.[10]

-

Patient Population: Treatment-naive adults with locally advanced or metastatic NSCLC, without actionable genomic alterations, and with PD-L1 expression (Tumor Proportion Score [TPS]) of 1% or greater.[1]

-

Treatment Regimen: Patients received SSGJ-707 intravenously every 3 weeks (Q3W) at doses of 5 mg/kg, 10 mg/kg, 20 mg/kg, or 30 mg/kg until disease progression or unacceptable toxicity.[1]

-

Efficacy Assessment: Tumor assessments were performed by investigators every 6 weeks according to Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[1]

Efficacy Data

The following tables summarize the key efficacy results from this Phase II study as of the data cutoff on January 10, 2025.[1]

Table 1: Overall Response by Dose in Efficacy-Evaluable Patients (n=76)

| Dose (Q3W) | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

| 5 mg/kg | 27 | 29.6% (8/27) | 85.2% (23/27) |

| 10 mg/kg | 34 | 61.8% (21/34) | 97.1% (33/34) |

| 20 mg/kg | 11 | 54.5% (6/11) | 90.9% (10/11) |

| 30 mg/kg | 4 | 25.0% (1/4) | 75.0% (3/4) |

Data from ASCO Abstract.[1]

Table 2: Efficacy of SSGJ-707 at 10 mg/kg Q3W in Patient Subgroups

| Subgroup | Number of Patients | Objective Response Rate (ORR) |

| Histology | ||

| Non-Squamous | 22 | 54.5% (12/22) |

| Squamous | 12 | 75.0% (9/12) |

| PD-L1 Expression | ||

| TPS 1%-49% | 21 | 57.0% (12/21) |

| TPS ≥50% | 13 | 69.0% (9/13) |

Data from ASCO Abstract.[1]

Table 3: Efficacy in Patients at 10 mg/kg with at Least Two Evaluations (n=25)

| Metric | Result |

| Objective Response Rate (ORR) | 72.0% (18/25) |

| Disease Control Rate (DCR) | 100% (25/25) |

Data from ASCO Abstract.[1]

Safety and Tolerability

Across all 83 patients, 78.3% experienced treatment-related adverse events (TRAEs). Grade ≥3 TRAEs were reported in 24.1% of patients. The most common TRAEs included hypercholesterolemia (18.1%), hypertriglyceridemia (18.1%), and increases in alanine aminotransferase (15.7%) and aspartate aminotransferase (15.7%). TRAEs leading to treatment discontinuation occurred in 6% of patients.[1][2]

Conclusion

Initial studies of the bispecific antibody SSGJ-707 demonstrate a promising efficacy profile in treatment-naive, PD-L1-positive advanced NSCLC. The dual-targeting of PD-1 and VEGF appears to yield substantial anti-tumor activity, particularly at the 10 mg/kg Q3W dose, with high objective response and disease control rates. The safety profile is considered manageable. These initial findings support the continued development of SSGJ-707, both as a monotherapy and in combination with other agents, for the treatment of solid tumors.

References

- 1. A phase II trial to evaluate the safety and efficacy of SSGJ-707, a bispecific antibody targeting PD-1 and VEGF, as a monotherapy in patients with advanced NSCLC. - ASCO [asco.org]

- 2. researchgate.net [researchgate.net]

- 3. pfizer.com [pfizer.com]

- 4. ASCO 2025 – 3SBio reveals what Pfizer got for its $1.25bn | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. biocytogen.com [biocytogen.com]

- 8. Immuneonco’s IMM-2510 shows promise for solid tumors | BioWorld [bioworld.com]

- 9. researchgate.net [researchgate.net]

- 10. 3Sbio revs on with phase II data in tight PD-1/VEGF bispecific race | BioWorld [bioworld.com]

The Role of PRL-3 in Cancer: A Technical Guide for Researchers

An In-depth Examination of the Metastasis-Associated Phosphatase, its Signaling Networks, and Therapeutic Potential

Introduction

Phosphatase of Regenerating Liver-3 (PRL-3), also known as PTP4A3, has emerged as a critical player in the progression of numerous cancers. First identified for its elevated expression in metastatic colorectal cancer, subsequent research has solidified its role as a potent promoter of metastasis, cell proliferation, and angiogenesis.[1][2][3][4] Its expression is often minimal or absent in normal tissues but significantly upregulated in a wide array of primary and metastatic tumors, making it an attractive and specific target for novel cancer therapies.[1][5][6] This technical guide provides a comprehensive overview of the molecular mechanisms orchestrated by PRL-3 in cancer, details key experimental methodologies for its study, and explores its potential as a therapeutic target.

Quantitative Data on PRL-3 Expression

PRL-3 overexpression is a common feature across various malignancies, and its levels often correlate with poor prognosis and advanced disease stages. The following table summarizes quantitative data on PRL-3 expression in different cancer types.

| Cancer Type | Method of Detection | Percentage/Level of Overexpression | Reference |

| Colorectal Cancer (Metastatic) | RNA in situ hybridization | Elevated in nearly all metastatic lesions | [5][6] |

| Colorectal Cancer | Immunohistochemistry | High expression correlated with liver and lung metastases | [5] |

| Ovarian Cancer | Real-time PCR | Higher expression in Stage III vs. Stage I tumors | [7] |

| Gastric Cancer | Not Specified | Associated with peritoneal metastasis | [8] |

| Breast Cancer | Not Specified | High levels correlate with poor overall and progression-free survival | [3] |

| Glioblastoma | Not Specified | High levels correlate with poor overall and progression-free survival | [3] |

| Various Solid Tumors | Immunohistochemistry | Average of 22.3% overexpression in over 1000 tumor samples | [1] |

| 11 Common Cancer Types | Western Blotting | 80.6% high expression in fresh-frozen tumor samples | [1] |

PRL-3 Signaling Pathways

PRL-3 exerts its oncogenic functions by modulating several key signaling pathways that are fundamental to cancer progression. These include the PI3K/Akt, MAPK/ERK, JAK/STAT, and Rho GTPase signaling cascades.

PI3K/Akt Pathway

PRL-3 activates the PI3K/Akt pathway, a central regulator of cell growth, survival, and proliferation. A key mechanism involves the downregulation of the tumor suppressor PTEN (Phosphatase and Tensin Homolog).[2][9] By reducing PTEN levels, PRL-3 promotes the activation of Akt, which in turn phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β).[2][9] This cascade of events is crucial for PRL-3-mediated epithelial-mesenchymal transition (EMT).[2][9]

References

- 1. PRL3 promotes cell invasion and proliferation by down-regulation of Csk leading to Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PRL-3 down-regulates PTEN expression and signals through PI3K to promote epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PRL-3, an emerging marker of carcinogenesis, is strongly associated with poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. PRL-3 expression in metastatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PRL-3 promotes gastric cancer peritoneal metastasis via the PI3K/AKT signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to SSGJ-707: A Promising Bispecific Antibody for Cancer Therapy

Introduction

SSGJ-707 is an investigational recombinant humanized bispecific molecule built on an IgG4 framework that is emerging as a significant lead molecule in oncology drug discovery. It is designed to simultaneously target two critical pathways in tumor progression: the programmed death 1 (PD-1) receptor and the vascular endothelial growth factor (VEGF). This dual-targeting approach aims to enhance anti-tumor immunity while inhibiting tumor angiogenesis, offering a potentially synergistic therapeutic effect. This technical guide provides a comprehensive overview of SSGJ-707, including its mechanism of action, clinical trial data, and experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action

SSGJ-707's innovative design allows it to engage with both PD-1 and VEGF. The binding to PD-1, a critical immune checkpoint receptor expressed on activated T-cells, blocks the interaction with its ligands (PD-L1 and PD-L2) on tumor cells. This blockade effectively releases the "brakes" on the immune system, enabling T-cells to recognize and attack cancer cells.

Concurrently, by sequestering VEGF, SSGJ-707 inhibits the process of angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize. Notably, the affinity of SSGJ-707 for PD-1 is reportedly increased by approximately 10-fold in the presence of VEGF, suggesting a potential for enhanced activity within the tumor microenvironment where VEGF is often abundant[1].

Below is a diagram illustrating the proposed signaling pathway of SSGJ-707.

Clinical Development and Efficacy

SSGJ-707 is currently being evaluated in clinical trials for the treatment of advanced non-small cell lung cancer (NSCLC). The initial results from a Phase II study (NCT06361927) have demonstrated a promising efficacy and a manageable safety profile for SSGJ-707 as a monotherapy in treatment-naive patients with advanced NSCLC and PD-L1 expression ≥1%[1]. A Phase III trial (NCT06980272) is also underway to compare the efficacy and safety of SSGJ-707 with pembrolizumab in a similar patient population[2].

Quantitative Clinical Data Summary

The following tables summarize the key efficacy and safety data from the Phase II monotherapy trial of SSGJ-707 in advanced NSCLC.

Table 1: Efficacy of SSGJ-707 Monotherapy in Advanced NSCLC (Phase II)

| Dosage | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Patient Subgroup |

| 5mg/kg Q3W | 29.6% (8/27) | 85.2% (23/27) | N/A |

| 10mg/kg Q3W | 61.8% (21/34) | 97.1% (33/34) | N/A |

| 20mg/kg Q3W | 54.5% (6/11) | 90.9% (10/11) | N/A |

| 30mg/kg Q3W | 25% (1/4) | 75% (3/4) | N/A |

| 10mg/kg Q3W | 54.5% (12/22) | N/A | Non-squamous NSCLC |

| 10mg/kg Q3W | 75% (9/12) | N/A | Squamous NSCLC |

| 10mg/kg Q3W | 57% (12/21) | N/A | PD-L1 TPS 1%-49% |

| 10mg/kg Q3W | 69% (9/13) | N/A | PD-L1 TPS ≥ 50% |

| 10mg/kg Q3W (at least two evaluations) | 72% (18/25) | 100% (25/25) | N/A |

Data as of January 10, 2025.[1]

Table 2: Treatment-Related Adverse Events (TRAEs) with SSGJ-707 Monotherapy (Phase II)

| Adverse Event | Frequency (All Grades) | Grade ≥3 |

| Any TRAE | 78.3% (65/83) | 24.1% (20/83) |

| Hypercholesterolaemia | 18.1% (15/83) | N/A |

| Hypertriglyceridaemia | 18.1% (15/83) | N/A |

| Alanine aminotransferase increased | 15.7% (13/83) | N/A |

| Aspartate aminotransferase increased | 15.7% (13/83) | N/A |

| TRAE leading to discontinuation | 6% | N/A |

Data from 83 patients.[1]

Experimental Protocols: Clinical Trial Design

The clinical evaluation of SSGJ-707 has been conducted through rigorously designed studies. Below is a generalized workflow and key methodological aspects of the Phase II monotherapy trial.

Study Design (NCT06361927)

-

Objective: To evaluate the safety and efficacy of SSGJ-707 monotherapy in patients with treatment-naive advanced NSCLC with PD-L1 expression ≥1%.

-

Patient Population: Adults with histologically or cytologically confirmed locally advanced or metastatic NSCLC without actionable genomic alterations. Patients had an ECOG performance status of 0 or 1.

-

Intervention: SSGJ-707 administered as a monotherapy at doses of 5mg/kg, 10mg/kg, 20mg/kg, or 30mg/kg every 3 weeks (Q3W) until disease progression or unacceptable toxicity.

-

Primary Endpoints: Investigator-assessed objective response rate (ORR) and safety.

-

Tumor Assessment: Performed every 6 weeks according to RECIST 1.1 criteria.

The following diagram outlines the experimental workflow for the Phase II clinical trial of SSGJ-707.

References

Methodological & Application

Application Notes and Protocols for Investigating Novel Immunomodulatory Antibodies in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on publicly available information for the investigational antibody NGM707, as no specific experimental data for a compound designated "CG-707" was found. NGM707 is presented here as a representative example of a novel immunomodulatory antibody targeting immune checkpoint receptors. These protocols are intended for educational and informational purposes only. Researchers should independently validate and optimize these protocols for their specific experimental needs.

Introduction

The development of novel immunotherapies that modulate the host immune response against cancer is a rapidly evolving field. One promising strategy involves targeting inhibitory receptors expressed on immune cells, such as Immunoglobulin-like transcript 2 (ILT2) and 4 (ILT4). These receptors, when engaged by their ligands, suppress the anti-tumor activity of various immune cells, including T cells, NK cells, and myeloid cells.[1] NGM707 is a clinical-stage antagonist antibody that dually targets ILT2 and ILT4, aiming to reinvigorate the anti-tumor immune response.[1]

These application notes provide a general framework for the in vitro characterization of dual ILT2/ILT4 antagonist antibodies using various cell culture-based assays. The protocols outlined below are designed to assess the antibody's mechanism of action, its effect on immune cell function, and its potential anti-tumor efficacy.

Data Presentation

Table 1: Representative Cell Lines for Investigating Dual ILT2/ILT4 Antagonist Antibodies

| Cell Line | Cell Type | Relevance | Key Characteristics |

| RPMI 8226 | Multiple Myeloma | Model for hematological malignancies. | Can be used to study antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis. |

| MM.1S / MM.1R | Multiple Myeloma | Steroid-sensitive and -resistant lines.[2] | Useful for investigating synergy with other anti-cancer agents. |

| TPH-1 | Acute Monocytic Leukemia | Expresses high levels of ILT4. | Ideal for studying the impact on myeloid cell function. |

| Primary Human PBMCs | Mixed Immune Cells | More physiologically relevant system. | Allows for the study of effects on a diverse population of immune cells (T cells, NK cells, monocytes). |

| Co-culture Systems | (e.g., Tumor cells + PBMCs) | In vitro model of the tumor microenvironment. | Enables the assessment of the antibody's ability to enhance immune-mediated tumor cell killing. |

Table 2: Summary of In Vitro Assays for Functional Characterization

| Assay | Purpose | Key Readouts |

| Cell Viability/Cytotoxicity Assay | To determine the direct cytotoxic effect of the antibody on tumor cells and the enhancement of immune-mediated killing. | Percent viability, IC50/EC50 values. |

| Macrophage Phagocytosis Assay | To assess the ability of the antibody to promote the engulfment of tumor cells by macrophages. | Phagocytic index, percentage of phagocytic cells. |

| NK Cell and CD8+ T Cell Activation Assays | To measure the activation and effector function of NK and T cells. | Expression of activation markers (e.g., CD69, CD107a), cytokine production (e.g., IFN-γ, TNF-α). |

| Reporter Gene Assays | To confirm the blockade of ILT2/ILT4 signaling pathways. | Luciferase activity, fluorescent protein expression. |

| Western Blotting | To analyze the phosphorylation status and expression levels of key signaling proteins downstream of ILT2/ILT4. | Protein band intensity. |

Experimental Protocols

General Cell Culture and Maintenance

Materials:

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-